molecular formula C16H17N3O3 B2780038 N-(furan-2-ylmethyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide CAS No. 955335-61-2

N-(furan-2-ylmethyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide

Cat. No. B2780038
CAS RN: 955335-61-2
M. Wt: 299.33
InChI Key: LQKAJFBJTUMSJA-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide, also known as FMBA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Synthesis and Antifungal Activity

  • A study focused on the synthesis of heterocyclic compounds including 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives. These compounds exhibited significant antifungal activities, comparable to or more effective than ketoconazole against various fungi species, highlighting their potential as antifungal agents (Kaplancıklı et al., 2013).

Anticancer and Antiangiogenic Activities

  • Another study designed and synthesized thiazolopyrimidine derivatives incorporating the furan-2-yl moiety. These compounds showed significant antinociceptive and anti-inflammatory properties, indicating their potential use in pain management and anti-inflammatory treatments (Selvam et al., 2012).

Photochromic Applications

  • Research into 5-hydroxy substituted naphthofurans and naphthothiazoles explored their use as precursors for photochromic benzochromenes, demonstrating potential applications in materials science for the development of photoresponsive materials (Aiken et al., 2014).

Pharmacological Screening

  • A green synthesis approach for N-substituted benzimidazoles, including those with furan moieties, highlighted their potential as effective inhibitors against Methicillin Resistant Staphylococcus aureus (MRSA), showcasing the relevance of these compounds in addressing antibiotic resistance (Chaudhari et al., 2020).

Novel Compounds and Their Properties

  • The synthesis of novel furanyl derivatives from the red seaweed Gracilaria opuntia, incorporating furan rings, exhibited pharmacological activities such as anti-inflammatory and antioxidative effects. These findings suggest the utility of furan-containing compounds in developing new drugs with potential health benefits (Makkar & Chakraborty, 2018).

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds , it is likely that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Based on the biological activities associated with similar compounds , it can be inferred that this compound may have potential therapeutic effects in various disease conditions.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-(methoxymethyl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-21-11-15-18-13-6-2-3-7-14(13)19(15)10-16(20)17-9-12-5-4-8-22-12/h2-8H,9-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKAJFBJTUMSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide

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